Enantioselective Kinetics of CYP94A1: Differential Km Values for the Epoxide Enantiomers
The free‑acid form of the target compound, 9,10‑epoxystearic acid, is ω‑hydroxylated by recombinant CYP94A1 from Vicia sativa with pronounced enantioselectivity. In head‑to‑head incubations of separated enantiomers, the 9R,10S enantiomer (which corresponds to the epoxide configuration found in the CoA conjugate) showed a Km of 1.2 ± 0.1 µM and Vmax of 19.2 ± 0.3 nmol/min/nmol P450, whereas the 9S,10R enantiomer exhibited a Km of 5.9 ± 0.1 µM and Vmax of 20.2 ± 1.0 nmol/min/nmol P450 [1]. This ≈ 5‑fold difference in Km demonstrates that the enzyme preferentially processes the 9R,10S epoxide configuration, precisely the stereochemistry present in the target CoA compound. In contrast, non‑epoxy 18‑hydroxyoleic acid or the saturated analog 18‑hydroxystearic acid are not substrates for this enantioselective epoxide‑processing enzyme, and 9,10‑epoxystearoyl‑CoA lacking the ω‑hydroxyl cannot serve as the product for downstream esterification.
| Evidence Dimension | CYP94A1 substrate affinity (Km) for epoxide enantiomers |
|---|---|
| Target Compound Data | Km = 1.2 ± 0.1 µM (9R,10S enantiomer of 9,10‑epoxystearic acid, the free‑acid form corresponding to the target CoA compound) |
| Comparator Or Baseline | Km = 5.9 ± 0.1 µM (9S,10R enantiomer); no hydroxylation observed for 18‑hydroxyoleic acid or 18‑hydroxystearic acid |
| Quantified Difference | ~5‑fold lower Km for the 9R,10S enantiomer vs. the 9S,10R enantiomer |
| Conditions | Recombinant yeast microsomes expressing CYP94A1 from Vicia sativa; incubations with NADPH, enzyme kinetics assay |
Why This Matters
Procurement of the correct (2R,3S) enantiomer ensures reproducible enzymatic turnover in P450‑based cutin‑monomer studies; racemic or opposite‑enantiomer material will give inconsistent kinetic data.
- [1] Pinot, F., Benveniste, I., Salaün, J.P., Loreau, O., Noël, J.P., Schreiber, L. & Durst, F. (2000) 'Omega‑Hydroxylation of epoxy‑ and hydroxy‑fatty acids by CYP94A1: possible involvement in plant defence', Biochemical Society Transactions, 28(6), pp. 867–870. doi: 10.1042/bst0280867. View Source
